4-Hydroxy-3,5-dimethylbenzene-1-sulfonohydrazide
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Overview
Description
4-Hydroxy-3,5-dimethylbenzene-1-sulfonohydrazide is an organic compound with a molecular formula of C8H12N2O3S It is a derivative of benzene, featuring hydroxyl, methyl, and sulfonohydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonohydrazide typically involves the sulfonation of 4-Hydroxy-3,5-dimethylbenzene followed by the introduction of the hydrazide group. The reaction conditions often include the use of sulfuric acid for sulfonation and hydrazine for the formation of the sulfonohydrazide group. The process may involve heating and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-dimethylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonohydrazide group can be reduced to form amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Hydroxy-3,5-dimethylbenzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonohydrazide group can interact with enzymes and proteins. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzenesulfonic acid
- 4-Hydroxy-3,5-dimethylbenzoic acid
- 4-Hydroxy-3,5-dimethoxybenzoic acid
Uniqueness
4-Hydroxy-3,5-dimethylbenzene-1-sulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical and biological properties. This functional group differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
62122-11-6 |
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Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-hydroxy-3,5-dimethylbenzenesulfonohydrazide |
InChI |
InChI=1S/C8H12N2O3S/c1-5-3-7(14(12,13)10-9)4-6(2)8(5)11/h3-4,10-11H,9H2,1-2H3 |
InChI Key |
DQZJXFKFTADNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)S(=O)(=O)NN |
Origin of Product |
United States |
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